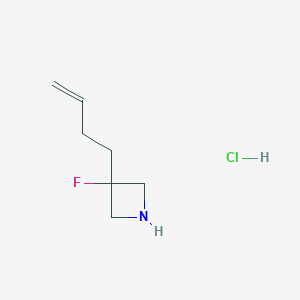

3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride

Overview

Description

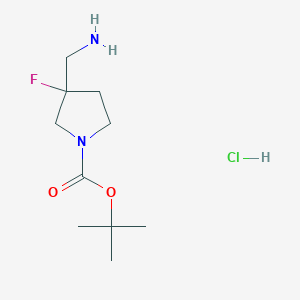

The compound is a derivative of azetidine, which is a four-membered heterocyclic compound with one nitrogen atom . The “3-(But-3-en-1-yl)” part suggests a butene group attached to the azetidine ring. The “3-fluoro” indicates a fluorine atom is also attached to the azetidine ring. The “hydrochloride” likely means it’s a salt form of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As such, without specific information on “3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride”, it’s difficult to provide a detailed analysis .Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

- Synthesis of Fluorinated Amino Acids : 3-fluoroazetidine derivatives, such as 3-fluoroazetidine hydrochloride, have been explored for their potential as building blocks in medicinal chemistry. For instance, 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, has been synthesized and shows promise in this area (Van Hende et al., 2009).

- Development of Antipsychotic Agents : Heterocyclic carboxamides, potentially including 3-fluoroazetidine hydrochloride, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds were assessed for their binding to dopamine and serotonin receptors, important targets in the treatment of psychotic disorders (Norman et al., 1996).

Chemical and Structural Analysis

- Intramolecular Interactions in Ring Structures : The structures of molecules like 3-fluoroazetidinium hydrochloride are influenced significantly by intramolecular interactions, such as the C–F⋯N+ interaction. This understanding is crucial for designing molecules with desired properties (Gooseman et al., 2006).

Pharmaceutical Compound Development

- Discovery of Histamine Antagonists : Compounds related to 3-fluoroazetidine hydrochloride have been studied for their potential as histamine H3 antagonists. These are important for the treatment of cognitive disorders and Alzheimer's disease. The compound's ability to modulate neurotransmitters like histamine, acetylcholine, noradrenaline, and dopamine highlights its therapeutic potential (Brioni et al., 2011).

Synthesis of Novel Pharmaceutical Compounds

- Synthesis of Fluorinated Heterocycles : The synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines, including variants of 3-fluoroazetidine hydrochloride, are important for creating new pharmaceutical compounds. These fluorinated heterocycles are valuable building blocks in drug development (Piron et al., 2011).

Antibacterial Applications

- Development of Antibacterial Agents : Novel fluoroquinolones incorporating 3-fluoroazetidine derivatives have shown promising antibacterial activities. These studies demonstrate the potential of such compounds in combating bacterial infections, particularly against resistant strains (Itoh et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-but-3-enyl-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN.ClH/c1-2-3-4-7(8)5-9-6-7;/h2,9H,1,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDVIGIZBLYXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485034.png)

![3-[2-(2-Amino-acetylamino)-3-(2-tert-butoxycarbonyl-ethoxy)-2-(2-tert-butoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid tert-butyl ester](/img/structure/B1485035.png)

![2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride](/img/structure/B1485036.png)